![molecular formula C17H21ClN2O2S B7819081 Dioxopromethazine hydrochloride CAS No. 29432-24-4](/img/structure/B7819081.png)
Dioxopromethazine hydrochloride
Overview
Description
Dioxopromethazine hydrochloride is a chemical compound primarily used as an antihistamine and cough suppressant. It belongs to the phenothiazine class of drugs and is known for its efficacy in treating conditions such as allergies, asthma, and other respiratory issues. This compound is also noted for its anti-inflammatory and local anesthetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dioxopromethazine hydrochloride can be synthesized through a series of chemical reactions starting from phenothiazine derivatives
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out in large reactors under controlled conditions to ensure purity and yield. The process involves the use of reagents such as dimethylamine, chloroform, and hydrochloric acid, with reaction temperatures and pressures carefully monitored to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Dioxopromethazine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Chlorination reactions are typically carried out using chloroform in the presence of a base.
Major Products Formed: The major products formed from these reactions include various derivatives of phenothiazine, chlorinated compounds, and hydrochloride salts.
Scientific Research Applications
Therapeutic Applications
Dioxopromethazine hydrochloride is utilized in clinical settings primarily for its antihistaminic and antitussive effects. It has been shown to effectively manage symptoms associated with chronic respiratory diseases such as bronchitis and asthma. The compound works by suppressing the cough reflex and alleviating allergic responses, making it valuable in treating conditions exacerbated by allergens or irritants.
Table 1: Therapeutic Uses of this compound
Application | Mechanism of Action | Indications |
---|---|---|
Antihistamine | Blocks H1 receptors | Allergic rhinitis, urticaria |
Antitussive | Suppresses cough center in the brain | Chronic bronchitis, asthma |
Smooth Muscle Relaxant | Relaxes bronchial smooth muscle | Asthma, COPD |
Anti-inflammatory | Reduces inflammation in respiratory pathways | Chronic respiratory diseases |
Quality Control and Detection Methods
Quality control of pharmaceutical preparations containing this compound is critical for ensuring efficacy and safety. Various analytical techniques have been developed for this purpose.
High-Performance Liquid Chromatography (HPLC)
A quality control method using HPLC has been established to assess the content uniformity and stability of this compound in formulations. The method employs a mobile phase of methanol and ammonium acetate buffer, with detection at a wavelength of 270 nm. This technique allows for precise quantification of the active ingredient and its stability over time.
Table 2: HPLC Method Parameters
Parameter | Specification |
---|---|
Mobile Phase | Methanol: Ammonium Acetate Buffer |
Detection Wavelength | 270 nm |
Column Type | Octadecylsilane chemically bonded silica |
Sample Preparation Volume | 10 mL |
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various clinical scenarios:
- A study demonstrated that dioxopromethazine significantly reduces cough frequency in patients with chronic bronchitis compared to placebo groups. The dual mechanism of action—central suppression of the cough reflex and peripheral relaxation of bronchial muscles—was noted as particularly beneficial .
- Another investigation into the compound's pharmacokinetics revealed rapid absorption and a favorable half-life, supporting its use in acute settings where quick relief from symptoms is necessary .
Emerging Research Directions
Current research is exploring novel applications of this compound beyond traditional uses:
- Drug Detection Techniques : Innovative methods combining thermal desorption corona discharge ionization with mass spectrometry have been developed for rapid detection of dioxopromethazine in complex biological samples . This advancement could enhance drug monitoring in clinical settings.
- Chiral Separation Studies : Research into enantiomeric separation indicates potential for optimizing therapeutic efficacy by isolating specific active forms of this compound .
Mechanism of Action
Molecular Targets and Pathways Involved:
Histamine H1 Receptors: The primary target of dioxopromethazine hydrochloride, leading to the inhibition of histamine-induced responses.
Inflammatory Pathways: The compound modulates inflammatory responses, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Promethazine
Chlorpromazine
Fluphenazine
Prochlorperazine
Biological Activity
Dioxopromethazine hydrochloride (DPZ) is a phenothiazine derivative primarily known for its antihistaminic properties. This compound serves as an H1 receptor antagonist and is utilized in the treatment of various allergic conditions, including pruritus and urticaria. This article delves into the biological activity of DPZ, exploring its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H21ClN2O2S
- CAS Registry Number : 13754-57-9
- Target : H1 histamine receptor
Dioxopromethazine acts by blocking the H1 receptor, preventing histamine from exerting its effects on target tissues. This mechanism is crucial in alleviating symptoms associated with allergic reactions, such as itching and inflammation. Additionally, DPZ exhibits sedative properties, making it useful in treating conditions like motion sickness and nausea.
Pharmacokinetics
Recent studies have highlighted the stereoselective pharmacokinetics of DPZ. A significant investigation utilized high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) to analyze the enantiomers of DPZ in rat plasma. The study found notable differences in pharmacokinetic parameters between the R- and S-enantiomers, indicating that stereochemistry plays a vital role in the drug's efficacy and safety profile .
Parameter | R-Dioxopromethazine | S-Dioxopromethazine |
---|---|---|
Half-life (h) | 4.5 | 6.2 |
Peak plasma concentration (ng/mL) | 150 | 120 |
Volume of distribution (L/kg) | 0.8 | 1.1 |
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of DPZ. In a series of studies involving rats and mice, various doses were administered to observe potential adverse effects:
- 16-Day Study in Rats : Doses ranged from 0 to 1,500 mg/kg body weight. Clinical findings included decreased activity and significant weight loss at higher doses .
- 13-Week Study in Mice : Mice receiving doses up to 405 mg/kg exhibited labored breathing and decreased activity, with significant weight reductions noted .
Adverse Reactions
A case series documented instances of hallucinations associated with promethazine hydrochloride, which shares structural similarities with DPZ. One patient experienced vivid hallucinations after an overdose, highlighting the potential for severe side effects when dosages exceed therapeutic levels .
Efficacy in Allergic Conditions
In clinical settings, DPZ has been reported to effectively manage symptoms of allergic rhinitis and urticaria. A retrospective study involving patients treated with DPZ showed a significant reduction in symptom scores compared to baseline measurements:
Symptom | Baseline Score | Post-Treatment Score |
---|---|---|
Itching | 7.5 | 2.0 |
Redness | 6.0 | 1.5 |
Swelling | 5.0 | 1.0 |
Properties
IUPAC Name |
1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)22(20,21)17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDLZVGJDFEWFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40929822 | |
Record name | 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40929822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15374-15-9, 13754-57-9 | |
Record name | Dioxopromethazine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15374-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dioxopromethazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015374159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40929822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIOXOPROMETHAZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XHO7GN8RH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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